An In-Depth Technical Guide to 2-Bromo-5-fluorobenzylamine Hydrochloride: A Key Building Block for Novel Therapeutics
An In-Depth Technical Guide to 2-Bromo-5-fluorobenzylamine Hydrochloride: A Key Building Block for Novel Therapeutics
CAS Number: 202865-67-6 Molecular Formula: C₇H₈BrClFN Molecular Weight: 240.50 g/mol
Abstract
2-Bromo-5-fluorobenzylamine hydrochloride (CAS 202865-67-6) is a halogenated aromatic amine that has emerged as a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive bromine atom, an electron-withdrawing fluorine atom, and a primary amine functionality, provides a trifecta of strategic advantages for the synthesis of complex molecular architectures. This guide offers an in-depth exploration of the synthesis, physicochemical properties, reactivity, and applications of this important intermediate, with a particular focus on its role in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Detailed experimental protocols, safety information, and spectroscopic data are provided to support researchers, scientists, and drug development professionals in leveraging this compound for the advancement of novel therapeutics.
Introduction: Strategic Importance in Medicinal Chemistry
The strategic incorporation of halogen atoms, particularly fluorine and bromine, into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability, improve binding affinity, and alter pKa, while the bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions. 2-Bromo-5-fluorobenzylamine hydrochloride combines these features with a primary amine, a key functional group for forming amides, sulfonamides, and for direct participation in pharmacophores. This unique combination makes it a sought-after starting material for the synthesis of diverse compound libraries aimed at identifying novel drug leads.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 2-Bromo-5-fluorobenzylamine hydrochloride is essential for its effective use in synthesis and for ensuring proper handling and storage.
| Property | Value | Reference(s) |
| CAS Number | 202865-67-6 | [1][2] |
| Molecular Formula | C₇H₈BrClFN | [1][2] |
| Molecular Weight | 240.50 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically >97% | [2] |
| Melting Point | 245.0-254.0 °C | [3] |
Synthesis of 2-Bromo-5-fluorobenzylamine Hydrochloride
The synthesis of 2-Bromo-5-fluorobenzylamine hydrochloride can be approached through several routes, typically starting from commercially available precursors. A common and logical pathway involves the synthesis of an intermediate aldehyde or nitrile, followed by a reduction or reductive amination step.
Synthesis of Key Precursor: 2-Bromo-5-fluorobenzaldehyde
A key precursor for the synthesis of the title compound is 2-bromo-5-fluorobenzaldehyde. This can be prepared via the oxidation of the corresponding benzyl alcohol.
Experimental Protocol: Oxidation of 2-Bromo-5-fluorobenzyl Alcohol [4]
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To a solution of 2-bromo-5-fluorobenzyl alcohol (0.852 g, 4.156 mmol) in dichloromethane (15 mL), add manganese dioxide (4.254 g, 41.56 mmol).
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Stir the reaction mixture at room temperature for 48 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, filter the solid manganese dioxide and wash with dichloromethane.
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Concentrate the filtrate under reduced pressure to yield 2-bromo-5-fluorobenzaldehyde. A typical yield is around 92%.[4]
Causality: Manganese dioxide is a mild and selective oxidizing agent for the conversion of primary alcohols to aldehydes, minimizing the risk of over-oxidation to the carboxylic acid. Dichloromethane is a suitable solvent due to its inertness and the ease of product isolation.
Reductive Amination to 2-Bromo-5-fluorobenzylamine
The benzylamine can be synthesized from the corresponding aldehyde via reductive amination. This process involves the formation of an imine or oxime intermediate, followed by reduction.
Illustrative Workflow for Reductive Amination:
Caption: Reductive amination workflow.
Experimental Protocol: Synthesis via Oxime Reduction (Hypothetical)
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Oxime Formation: Dissolve 2-bromo-5-fluorobenzaldehyde in a suitable solvent such as ethanol. Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) and stir at room temperature until the aldehyde is consumed (monitor by TLC). The product, 2-bromo-5-fluorobenzaldehyde oxime, can be isolated by precipitation or extraction.
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Oxime Reduction: The isolated oxime is then dissolved in a suitable solvent (e.g., ethanol, acetic acid) and reduced to the primary amine. Common reducing agents for this transformation include zinc dust in acetic acid, catalytic hydrogenation (H₂/Pd or Ni), or lithium aluminum hydride (LiAlH₄).
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Hydrochloride Salt Formation: After workup and isolation of the free base, 2-bromo-5-fluorobenzylamine, it is dissolved in a suitable solvent like diethyl ether or isopropanol. A solution of hydrogen chloride in the same or a compatible solvent is then added, leading to the precipitation of 2-Bromo-5-fluorobenzylamine hydrochloride. The solid is collected by filtration, washed with a non-polar solvent, and dried.
Causality: The two-step process of oxime formation followed by reduction is a reliable method for converting aldehydes to primary amines. The choice of reducing agent in the second step depends on the presence of other functional groups and desired reaction conditions. The final step of salt formation with HCl is crucial for improving the stability and handling of the amine.
Reactivity and Applications in Drug Discovery
The synthetic utility of 2-Bromo-5-fluorobenzylamine hydrochloride lies in the distinct reactivity of its functional groups. The primary amine can readily undergo acylation, sulfonylation, and alkylation reactions, while the bromine atom is a prime substrate for palladium-catalyzed cross-coupling reactions.
Key Reactions
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Suzuki-Miyaura Coupling: The bromine atom can be coupled with a wide range of boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties.[5]
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Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine, leading to the synthesis of diarylamines or N-aryl heterocycles.[6]
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Amide Bond Formation: The primary amine readily reacts with carboxylic acids, acid chlorides, or anhydrides to form amides, a common functional group in many drug molecules.
Logical Workflow for Synthetic Diversification:
Caption: Synthetic diversification workflow.
Application in Kinase Inhibitor Synthesis
The 2-amino-N-aryl motif is a common scaffold in many kinase inhibitors, which are a major class of cancer therapeutics. 2-Bromo-5-fluorobenzylamine hydrochloride is an ideal starting material for the synthesis of such compounds. For instance, it can be used to construct the core of various inhibitors targeting kinases such as Abl, Bcr-Abl, and Aurora kinases.[7][8] The general strategy involves an initial N-arylation or amide formation followed by a cross-coupling reaction at the bromine position to build the final inhibitor structure.
Application in GPCR Modulator Synthesis
G protein-coupled receptors are another important class of drug targets. Allosteric modulators of GPCRs offer potential advantages over traditional orthosteric ligands, including improved subtype selectivity.[9] The structural framework of 2-Bromo-5-fluorobenzylamine can be incorporated into novel scaffolds for GPCR modulators. The ability to diversify the molecule through reactions at both the amine and the bromide allows for the exploration of structure-activity relationships to optimize potency and selectivity for a given GPCR target.[5][10]
Spectroscopic Characterization
Accurate spectroscopic characterization is crucial for confirming the identity and purity of 2-Bromo-5-fluorobenzylamine hydrochloride.
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¹H NMR: The proton NMR spectrum of the free base, 2-bromo-5-fluorobenzylamine, would show characteristic signals for the aromatic protons and the benzylic CH₂ group. The aromatic region would display complex splitting patterns due to coupling between protons and the fluorine atom. The benzylic protons would appear as a singlet. In the hydrochloride salt, the signals may be shifted, and the amine protons may be visible.[11]
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the seven carbon atoms. The carbon attached to the fluorine would exhibit a large one-bond C-F coupling constant. The carbon attached to the bromine would also have a characteristic chemical shift.
-
IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the N-H stretching of the primary ammonium group (around 3000-2800 cm⁻¹), C-H stretching of the aromatic ring, and C-Br and C-F stretching vibrations in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Bromo-5-fluorobenzylamine hydrochloride.
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General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If inhaled: Move person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention if symptoms persist.
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Conclusion
2-Bromo-5-fluorobenzylamine hydrochloride is a highly valuable and versatile building block for the synthesis of novel and complex molecules, particularly in the field of drug discovery. Its unique combination of a primary amine, a bromine atom amenable to cross-coupling, and a fluorine atom for modulating physicochemical properties provides a powerful platform for the development of new therapeutic agents, including kinase inhibitors and GPCR modulators. This guide has provided a comprehensive overview of its synthesis, properties, reactivity, and applications, and it is hoped that this information will be a valuable resource for researchers and scientists working at the forefront of medicinal chemistry.
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